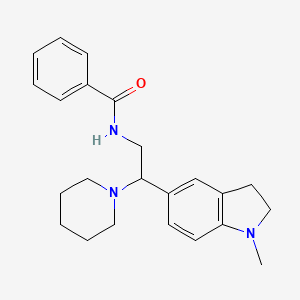![molecular formula C23H16FNO4 B2861905 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 923132-88-1](/img/structure/B2861905.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities .Molecular Structure Analysis
The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide, have been reported . It has a molecular weight of 372.45 and was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures .科学研究应用
Neurobiology and Imaging
[18F]p-MPPF A Radiolabeled Antagonist for PET Studies
A significant application of derivatives similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is in neurobiology, particularly in studying the serotonergic neurotransmission system. [18F]p-MPPF, a fluorine-18 labeled compound, has been used as a radiolabeled antagonist for the serotonin 5-HT1A receptor, facilitating the study of this neurotransmitter system in various animal models and humans using positron emission tomography (PET). This application underscores the compound's utility in neuroimaging and neuropharmacology research, aiding in the understanding of serotonin's role in neurological and psychiatric disorders (Plenevaux et al., 2000).
Cancer Research
GPR35 Agonist for Cancer Research
Another derivative, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, acts as a potent and selective agonist for GPR35, a G protein-coupled receptor. This compound, labeled with tritium, has been utilized in membrane preparations for studying the human GPR35 receptor, providing insights into GPR35's role in cancer and potentially leading to novel therapeutic targets (Thimm et al., 2013).
Antitumor Agents and PI3K Inhibition
Compounds like S14161 and its analogues, which share structural similarities with N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide, have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K), showcasing potent antiproliferative activities against various tumor cell lines. This highlights the compound's potential in developing new anticancer therapeutics by targeting specific pathways involved in tumor growth and progression (Yin et al., 2013).
Material Science and Sensor Development
Fluorescent Probes for Zn2+ Detection
In material science, derivatives of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide have been explored for developing highly selective and sensitive fluorescent probes. Such probes are designed for detecting Zn2+ ions in aqueous solutions and have been successfully applied in cell-imaging. This application demonstrates the compound's versatility in creating tools for environmental protection, water treatment, and bioimaging, where the detection of specific ions is crucial (Hu et al., 2014).
安全和危害
Safety data for a related compound, [4-(6-Chlorobenzo[d]oxazol-2-yloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropionamide, indicates that it may cause an allergic skin reaction and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4/c1-28-16-6-4-5-14(11-16)23(27)25-15-9-10-21-18(12-15)20(26)13-22(29-21)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYDOGEOIVCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

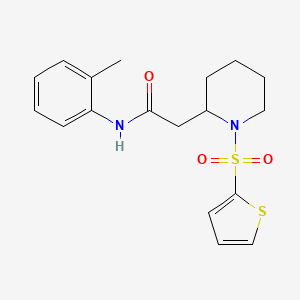
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
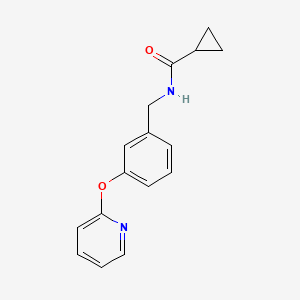
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)
![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)
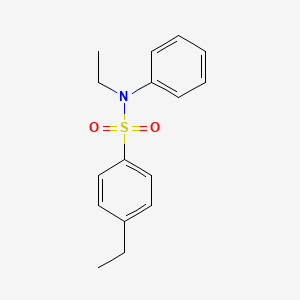
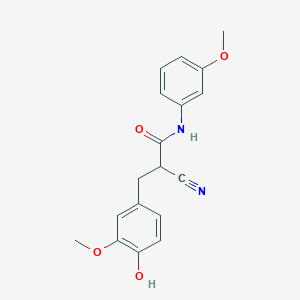
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)
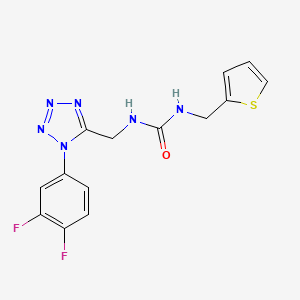
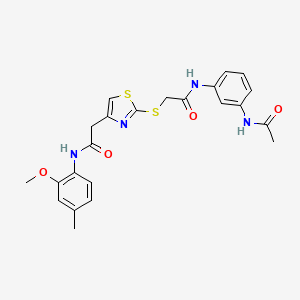
![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)
